molecular formula C9H9BrN2O2 B2401353 3-[(2-Bromoacetyl)amino]benzamide CAS No. 140215-77-6

3-[(2-Bromoacetyl)amino]benzamide

Cat. No.: B2401353
CAS No.: 140215-77-6
M. Wt: 257.087
InChI Key: MHSIILLVTXLPBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromoacetyl)amino]benzamide typically involves the reaction of 3-aminobenzamide with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromoacetyl)amino]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while condensation reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-[(2-Bromoacetyl)amino]benzamide is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(2-Bromoacetyl)amino]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with proteins and enzymes. This makes it particularly valuable in proteomics research, where precise modifications of proteins are essential for studying their functions and interactions.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSIILLVTXLPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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